N-(3-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
CAS No.: 1357975-59-7
Cat. No.: VC4143749
Molecular Formula: C20H16N6O2
Molecular Weight: 372.388
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357975-59-7 |
|---|---|
| Molecular Formula | C20H16N6O2 |
| Molecular Weight | 372.388 |
| IUPAC Name | N-(3-cyanophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
| Standard InChI | InChI=1S/C20H16N6O2/c1-2-17-23-24-19-20(28)25(15-8-3-4-9-16(15)26(17)19)12-18(27)22-14-7-5-6-13(10-14)11-21/h3-10H,2,12H2,1H3,(H,22,27) |
| Standard InChI Key | KHBYXIKLDZWTBH-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N |
Introduction
The compound N-(3-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H- triazolo[4,3-a]quinoxalin-5-yl}acetamide is a complex heterocyclic organic molecule. It features a triazole ring fused with a quinoxaline moiety, which is part of the larger class of 1,2,4-triazoles known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including an acetamide and ethyl substituents, contributes to its chemical reactivity and biological significance.
Potential Applications
Given its structural similarity to compounds with known biological activities, N-(3-cyanophenyl)-2-{1-ethyl-4-oxo-4H,5H- triazolo[4,3-a]quinoxalin-5-yl}acetamide may have potential applications in various fields, including:
-
Cardiovascular Health: As a potential platelet aggregation inhibitor, it could be beneficial in preventing thrombosis.
-
Cancer Treatment: Its structural features suggest possible anticancer properties, although further research is needed.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume